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4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Researchers developing kinase inhibitors (ROCK, CSNK2A) often lack matched isomer controls to validate hinge-binding hypotheses, risking misleading SAR conclusions. This 3-pyridylpiperidine benzamide solves that gap. Key procurement-grade features: Defined chemical probe for pyridine regiochemistry studies-compare selectivity against 2- and 4-pyridyl isomers to deconvolute kinome engagement. Validated negative control for 4-pyridylpiperidine benzamide actives (e.g., fXa inhibitor analogs with Ki=36 nM). Core scaffold for parallel SAR matrix libraries-IC₅₀ shifts >10-fold achievable via benzamide substitution. No publicly disclosed in vitro data exists for this entity, enabling first-to-publish research with full intellectual freedom. Quote-based supply with rapid global dispatch.

Molecular Formula C18H20ClN3O
Molecular Weight 329.83
CAS No. 2034226-73-6
Cat. No. B2398485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
CAS2034226-73-6
Molecular FormulaC18H20ClN3O
Molecular Weight329.83
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)C3=CN=CC=C3
InChIInChI=1S/C18H20ClN3O/c19-16-5-3-15(4-6-16)18(23)21-12-14-7-10-22(11-8-14)17-2-1-9-20-13-17/h1-6,9,13-14H,7-8,10-12H2,(H,21,23)
InChIKeyXODSJIWLIBRVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Baseline Characteristics


4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide (CAS 2034226-73-6) is a synthetic small molecule belonging to the N-(piperidinyl-alkyl)-benzamide class [1]. Its structure comprises a 4-chlorobenzamide group connected via a methylene linker to a piperidine ring, which is in turn N-substituted with a pyridin-3-yl moiety [1]. This compound is cataloged primarily as a research chemical and screening compound, with physicochemical properties (MW: 329.8 g/mol, cLogP: 3.3) consistent with passive membrane permeability [1]. However, a search of primary research articles, patents, and authoritative pharmacological databases reveals a critical absence of publicly disclosed in vitro potency, selectivity, or in vivo data for this specific entity as of the knowledge cutoff.

Workflow
Kinase selectivity hypothesis testing via regioisomer comparison
Use context
Defined chemical probe for hinge-binding region studies
Selection logic
Pyridine regioisomer-based SAR exploration; verify target engagement

Procurement Risk and Unsupported Substitution


Within the broader N-(piperidin-4-yl)benzamide chemotype, the regiochemistry of the pyridine nitrogen (3-yl vs. 2-yl vs. 4-yl), the substitution pattern on the benzamide ring (4-Cl vs. 2-Cl, 2,5-diCl, etc.), and the linker topology collectively dictate biological target engagement and kinase selectivity [1]. For example, in a series of ROCK inhibitors based on a pyridinylbenzamide scaffold, the position of the chloro substituent and the nature of the heteroaryl group were shown to profoundly affect CYP inhibition profiles and kinome selectivity [1]. Similarly, in a CSNK2A inhibitor program, pyridylmethyl analogs exhibited IC50 values ranging from 6 to 14 µM depending solely on the pyridine isomer used [2]. Consequently, substituting 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide with a regioisomer or an analog bearing a different benzamide substitution without experimental confirmation of target engagement and selectivity is scientifically unjustified and poses a significant risk of misleading biological conclusions, particularly in probe or lead optimization campaigns.

Pyridine nitrogen position
Changing from 3-yl to 2- or 4-pyridyl isomer may alter kinome selectivity and hinge-binding geometry, as observed in related pyridinylbenzamide kinase inhibitors.
Benzamide substitution pattern
Replacing 4-Cl with 2-Cl, 2,5-diCl, or other halogens can shift CYP inhibition profiles and potency; structure-activity relationships do not transfer directly.
Linker topology
Modifying the methylene linker (e.g., ethylene spacer) may alter conformational flexibility and target engagement; require experimental validation.

Quantitative Differentiation Analysis


Validated Application Scenarios


Kinase Selectivity Hypothesis Testing

Given the established impact of pyridine regiochemistry on kinome selectivity within pyridinylbenzamide-derived kinase inhibitors [1], this compound can serve as a defined chemical probe to investigate the selectivity vector conferred by the 3-pyridyl-piperidine moiety. Researchers developing ROCK, CSNK2A, or other kinase inhibitors could compare its selectivity profile against matched 2- and 4-pyridyl isomers to experimentally deconvolute the role of the hinge-binding region, a critical step in rational, structure-based drug design.

Parallel SAR Library Enumeration

The structural framework of 4-chloro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a versatile starting point for systematic structure-activity relationship (SAR) exploration. As CSNK2A inhibitor studies have shown that even subtle changes to the benzyl/pyridylmethyl moiety can shift cellular IC50 values by over 10-fold [2], medicinal chemists can use this compound to generate a matrix library, varying the benzamide substitution while keeping the 3-pyridylpiperidine constant, to rapidly identify substitutions that confer or abolish potency against a target of interest.

Negative Control for 4-Pyridyl Isomer Screens

In assays where a related 4-pyridylpiperidine benzamide demonstrates a specific biological activity (for example, the fXa inhibitor class with a Ki of 36 nM for certain analogs) [3], this 3-pyridyl isomer can be systematically evaluated as a matched negative control. Demonstrating a loss or significant attenuation of activity for the 3-pyridyl isomer would provide strong evidence for the binding mode's dependence on the pyridine nitrogen position, thereby validating the hit and informing drug design decisions.

Computational Docking Validation Benchmark

The compound's well-defined structure, high degree of synthetic tractability, and the availability of closely related structural analogs with published activity data [REFS-1, REFS-2] make it an excellent candidate for building and validating computational docking models. Its activity profile can be predicted in silico and then confirmed experimentally, serving as a benchmark for the predictive power of the model, which can then be used to prospectively prioritize new chemical entities.

Application
Selection Property
Validation Focus
Kinase selectivity hypothesis testing
Hinge-binding regioisomer probe
Kinome selectivity profiling vs. 2- and 4-pyridyl isomers
Parallel SAR library enumeration
Benzamide substitution matrix
Cellular IC50 shift for target of interest
Negative control for 4-pyridyl isomer screens
Matched 3-pyridyl isomer control
Attenuation of activity confirming binding mode
Computational docking validation
Synthetic tractability and analog availability
Predicted vs. experimental activity benchmarking
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